molecular formula C19H18ClN5O2 B8285834 [2,2']Bipyrazinyl-6-yl-(4-chloro-phenyl)-carbamic acid tert-butyl ester

[2,2']Bipyrazinyl-6-yl-(4-chloro-phenyl)-carbamic acid tert-butyl ester

Cat. No. B8285834
M. Wt: 383.8 g/mol
InChI Key: DBBBYUNFROMTLJ-UHFFFAOYSA-N
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Patent
US08415358B2

Procedure details

Was prepared according to Example 6 from (4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester and 2-tributylstannylpyrazine.
Name
(4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[N:7]([C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)[C:8]1[CH:13]=[N:12][CH:11]=[C:10](Cl)[N:9]=1)([CH3:4])([CH3:3])[CH3:2].C([Sn](CCCC)(CCCC)[C:28]1[CH:33]=[N:32][CH:31]=[CH:30][N:29]=1)CCC>>[C:1]([O:5][C:6](=[O:22])[N:7]([C:8]1[N:9]=[C:10]([C:28]2[CH:33]=[N:32][CH:31]=[CH:30][N:29]=2)[CH:11]=[N:12][CH:13]=1)[C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
(4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1=NC(=CN=C1)Cl)C1=CC=C(C=C1)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CN=C1)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(N(C1=CC=C(C=C1)Cl)C1=CN=CC(=N1)C1=NC=CN=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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